1,3-Dimethyl 5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzene-1,3-dicarboxylate
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Description
1,3-Dimethyl 5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C24H23N3O6S2 and its molecular weight is 513.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 1,3-Dimethyl 5-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzene-1,3-dicarboxylate is a complex organic molecule with potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity, such as a dicarboxylate moiety and a thiazole ring.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Thiazole Derivative A | 0.24 | Staphylococcus aureus |
Thiazole Derivative B | 3.9 | Escherichia coli |
Anti-inflammatory Effects
Compounds containing dicarboxylate groups have been noted for their anti-inflammatory effects. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in human immune cells . The proposed mechanism involves the modulation of signaling pathways associated with inflammation.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a related thiazole compound against a panel of bacterial strains. The results indicated that the compound displayed potent activity against Gram-positive bacteria with an MIC value of 0.24 µg/mL against Staphylococcus aureus and 3.9 µg/mL against Escherichia coli.
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, a derivative of the compound was tested for its ability to reduce TNF-alpha levels in cultured macrophages. The results demonstrated a significant reduction in cytokine production at concentrations as low as 5 µM.
The biological activities of this compound are likely mediated through several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Cytokine Modulation : The ability to modulate cytokine production suggests an interaction with intracellular signaling pathways.
- Induction of Apoptosis : Evidence from related compounds indicates that they may activate apoptotic pathways in cancer cells.
Properties
IUPAC Name |
dimethyl 5-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S2/c1-4-8-27-21(29)19-16-6-5-7-17(16)35-20(19)26-24(27)34-12-18(28)25-15-10-13(22(30)32-2)9-14(11-15)23(31)33-3/h4,9-11H,1,5-8,12H2,2-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQDVCJHIXVFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.